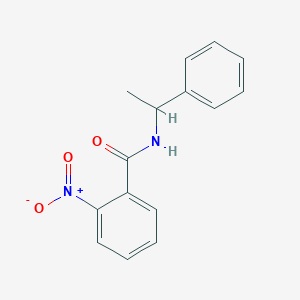

2-nitro-N-(1-phenylethyl)benzamide

説明

2-Nitro-N-(1-phenylethyl)benzamide (CAS: 124264-90-0) is a nitro-substituted benzamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol . It features a benzamide core substituted with a nitro group at the ortho position and an N-(1-phenylethyl) side chain. Its structural motifs—nitro groups and aromatic systems—impart unique electronic and steric properties, making it a candidate for studies in medicinal chemistry, nonlinear optics, and catalysis.

特性

IUPAC Name |

2-nitro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17(19)20/h2-11H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCJGBVKJRKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385690 | |

| Record name | 2-nitro-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124264-90-0 | |

| Record name | 2-nitro-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Reagents

The most widely documented method involves converting 2-nitrobenzoic acid to its reactive acyl chloride intermediate, followed by coupling with 1-phenylethylamine. Key steps include:

-

Activation of the carboxylic acid : 2-Nitrobenzoic acid reacts with oxalyl chloride in anhydrous ethyl acetate under catalytic dimethylformamide (DMF), forming 2-nitrobenzoyl chloride.

-

Amidation : The acyl chloride reacts with 1-phenylethylamine in the presence of pyridine or triethylamine (TEA) to neutralize HCl, driving the reaction to completion.

Procedure and Optimization

-

Activation : 2-Nitrobenzoic acid (0.25 mol) is treated with oxalyl chloride (0.33 mol) and DMF (0.83 mol) at 0–5°C for 30 minutes, followed by gradual warming to room temperature.

-

Coupling : The acyl chloride is reacted with 1-phenylethylamine (0.28 mol) in ethyl acetate, stirred for 15 hours, and quenched with 1N NaOH. Purification via recrystallization from ethanol yields the product with a melting point of 161.5–162°C.

Table 1: Classical Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 24.7% (analogous compounds) | |

| Solvent | Ethyl acetate | |

| Base | Pyridine | |

| Purification | Ethanol recrystallization |

Propylphosphonic Anhydride (T3P)-Mediated Amidation

Methodology and Advantages

This one-pot approach bypasses acyl chloride isolation, enhancing safety and efficiency. Propylphosphonic anhydride (T3P) activates 2-nitrobenzoic acid directly, enabling coupling with 1-phenylethylamine.

Reaction Conditions

-

Reagents : T3P (50% w/w in ethyl acetate), 1-phenylethylamine, and DIPEA in dichloromethane.

-

Procedure : 2-Nitrobenzoic acid and T3P are stirred at 0°C, followed by dropwise addition of 1-phenylethylamine and DIPEA. The mixture is warmed to room temperature, stirred for 12 hours, and purified via silica gel chromatography.

Table 2: T3P Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | T3P (50% in ethyl acetate) | |

| Solvent | Dichloromethane | |

| Base | DIPEA | |

| Yield | Not reported |

Alternative Synthetic Routes

Iron-Mediated Reductive Amination

Iron(II) sulfate in aqueous ammonium hydroxide reduces nitro groups under reflux. Though primarily used for post-amidation modifications, this method highlights the stability of the nitro moiety during synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Acyl Chloride | Moderate | High | Industrial |

| T3P-Mediated | Unknown | High | Lab-scale |

| Microwave-Assisted | High* | Moderate | Limited |

*Based on analogous reactions.

Physicochemical Characterization

Critical data for this compound include:

Challenges and Optimization Opportunities

化学反応の分析

Types of Reactions

2-nitro-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-amino-N-(1-phenylethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzamide moiety.

科学的研究の応用

Pharmaceutical Applications

- Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its unique structure may enhance interactions with biological targets, making it a candidate for the development of anti-inflammatory and analgesic drugs .

- Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. Research is ongoing to evaluate its efficacy in these areas, particularly focusing on its mechanism of action against specific cellular targets .

- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

Biochemical Research

- Mechanism Studies : Research into how this compound interacts with proteins and enzymes is crucial for understanding its biological effects. Initial findings indicate that it may influence inflammatory pathways by interacting with specific receptors or enzymes .

- Synthesis of Related Compounds : The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity can be exploited to develop new derivatives with enhanced properties .

Material Science

作用機序

The mechanism of action of 2-nitro-N-(1-phenylethyl)benzamide depends on its chemical structure and the specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

類似化合物との比較

Substituent Effects on Molecular Geometry

The position and nature of substituents significantly influence molecular conformation and intermolecular interactions. Key comparisons include:

- Nitro Positioning: Ortho-nitro substitution (as in 2-nitro-N-(2-nitrophenyl)benzamide) induces steric strain, leading to non-planar amide groups and intramolecular hydrogen bonds . In contrast, para-nitro derivatives (e.g., 2-nitro-N-(4-nitrophenyl)benzamide) exhibit planar geometries favorable for π-π stacking .

Physicochemical and Electronic Properties

Spectroscopic and Computational Insights

- Vibrational Frequencies: Computational studies (Gaussian03) on 2-nitro-N-(4-nitrophenyl)benzamide reveal strong IR absorption at 1,540 cm⁻¹ (NO₂ asymmetric stretching) and Raman activity at 1,350 cm⁻¹ (C–N stretching) . These modes are consistent across nitrobenzamides but shift slightly with substituent electronegativity.

Thermal and Solubility Trends

- Melting Points : Nitro-substituted benzamides generally exhibit higher melting points (e.g., 431 K for 2-nitro-N-(2-nitrophenyl)benzamide) due to strong hydrogen bonding .

- Lipophilicity : LogP values range from 2.66 (4-nitro-N-(2-piperidinylethyl)benzamide) to 3.1+ for N-(1-phenylethyl) derivatives, correlating with increased alkyl chain length .

Bioactivity Profiles

生物活性

2-Nitro-N-(1-phenylethyl)benzamide is an organic compound characterized by its unique structure, which includes a nitro group at the 2-position of a benzamide framework and a phenylethyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- Structural Features : The presence of both a nitro group and an amide functional group contributes to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant antioxidant properties. Studies have shown that synthesized compounds can effectively scavenge free radicals and demonstrate metal chelating activity. For instance, comparative studies revealed that some derivatives showed greater antioxidant efficacy than established standards.

| Activity Type | Method Used | Results |

|---|---|---|

| Total Antioxidant Activity | DPPH Assay | Higher than standard antioxidants |

| Free Radical Scavenging | ABTS Assay | Significant scavenging ability |

| Metal Chelation | Iron Chelation Assay | Effective in chelating iron ions |

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. The nitro group is hypothesized to enhance the compound's interaction with specific receptors involved in inflammatory pathways. However, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to elucidate the exact mechanisms of action .

The biological activity of this compound is likely linked to its ability to interact with various biological macromolecules such as proteins and enzymes. Initial findings suggest potential interactions with receptors involved in pain signaling pathways, although detailed studies are needed to confirm these interactions.

Study on Antioxidant Properties

A study published in Chemical and Pharmaceutical Bulletin explored the antioxidant potential of various benzamide derivatives, including this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their utility as therapeutic agents against oxidative stress-related diseases .

Research on Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of nitro-substituted benzamides, researchers found that compounds similar to this compound showed promising results in reducing inflammation in animal models. The study highlighted the need for further investigation into their mechanisms of action and potential clinical applications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Synthesis begins with 2,3-dimethoxybenzoic acid or similar precursors.

- Reaction Conditions : The reaction often employs amine derivatives under controlled conditions to yield the desired product.

- Characterization : The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Q & A

Q. What are the recommended methodologies for synthesizing 2-nitro-N-(1-phenylethyl)benzamide?

The compound can be synthesized via amide bond formation between 2-nitrobenzoic acid and 1-phenylethylamine using thionyl chloride (SOCl₂) as a coupling agent. Key steps include refluxing the acid with SOCl₂ to generate the acyl chloride intermediate, followed by reaction with the amine in acetonitrile. Optimization of molar ratios (e.g., equimolar reactants) and purification via recrystallization ensures high yields .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Diffraction Gemini) and software like CrysAlis PRO for integration. Refinement is performed using SHELXL (for small molecules) to model atomic positions, thermal displacement parameters, and hydrogen bonding. Mercury software aids in visualizing packing diagrams and hydrogen-bonding networks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C2, phenylethylamide moiety).

- IR : Stretching frequencies for nitro (1520–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₄N₂O₃, calc. 294.10 g/mol) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds between the amide N–H and nitro/carbonyl O atoms, forming C(4) chains along the [100] axis. Weak C–H···O interactions further create edge-fused R₄⁴(30) rings. These interactions are critical for predicting solubility and stability in solid-state formulations .

Q. What strategies resolve contradictions in bond-length data during crystallographic refinement?

Discrepancies (e.g., C–N bond elongation in the amide group) may arise from intramolecular strain or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to refine geometrically constrained parameters. Cross-validate with density functional theory (DFT) calculations to assess electronic effects on bond lengths .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like dihydrofolate reductase (DHFR). Focus on the nitro group’s electron-withdrawing effects, which may enhance binding to enzyme active sites. Validate predictions with in vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive bacteria) .

Q. What experimental designs optimize the synthesis of analogs with enhanced bioactivity?

- Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) at the benzamide para-position to modulate electronic effects.

- Reaction Screening : Use high-throughput platforms (e.g., Chemspeed robotic systems) to test coupling reagents (e.g., EDC/HOBt vs. DCC).

- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) to isolate polar byproducts .

Data Analysis and Interpretation

Q. How are anisotropic displacement parameters (ADPs) analyzed in crystallography?

ADPs (U⁽ⁱʲ⁾) from SHELXL refinement quantify thermal motion. High ellipsoid elongation along the nitro group’s plane suggests vibrational flexibility. Compare ADPs with similar benzamides (e.g., 2-nitro-N-(2-nitrophenyl)benzamide) to identify steric or electronic influences .

Q. What statistical methods validate reproducibility in synthetic yields?

Perform triplicate syntheses and calculate relative standard deviation (RSD). For RSD >5%, optimize reaction conditions (e.g., solvent polarity, temperature). Use ANOVA to compare yields across batches .

Q. How do structural similarities to anticonvulsant benzamides inform pharmacological studies?

Compounds like ameltolide share a benzamide core and exhibit Na⁺ channel blocking. Test this compound in electrophysiological assays (e.g., patch-clamp on neuronal cells) to assess ion channel modulation. Dose-response curves (IC₅₀) quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。